4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This chromeno-oxazinone derivative belongs to a class of heterocyclic compounds characterized by fused coumarin and oxazine rings. Its structure includes a 3,4,5-trimethoxybenzyl substituent at position 9 and a methyl group at position 4 (Figure 1).
- Synthesis: Likely synthesized via aminomethylation of hydroxylated isoflavones with amino alcohols and formaldehyde, as described for analogs in and .
- Tautomerization: The presence of hemi-aminal moieties may lead to tautomeric equilibria influenced by solvent polarity and substituent electronic effects .
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-methyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO6/c1-13-7-20(24)29-21-15(13)5-6-17-16(21)11-23(12-28-17)10-14-8-18(25-2)22(27-4)19(9-14)26-3/h5-9H,10-12H2,1-4H3 |
InChI Key |
FPJOGHCTJRPMON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s 3,4,5-trimethoxybenzyl group distinguishes it from analogs. Comparisons focus on substituent variations in the chromeno-oxazinone scaffold (Table 1):
*Estimated based on molecular formula (C₂₄H₂₅NO₇).
Key Observations :
Physical and Spectral Properties
Data from analogs suggest trends in melting points, spectral signatures, and solubility (Table 2):
Insights :
- Melting Points : Longer hydroxyalkyl chains (e.g., pentyl vs. butyl in 4a vs. 4b ) correlate with higher melting points due to increased van der Waals interactions.
- ¹H NMR : The target compound’s methoxy protons (~3.8 ppm) align with analogs like 4e , while trifluoromethyl groups in 4h downfield-shift adjacent protons.
Biological Activity
4-Methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the chromeno[8,7-e][1,3]oxazin-2-one class. Its unique chemical structure combines a chromene ring with an oxazine moiety and a trimethoxybenzyl substituent, which may confer significant biological activity. This article explores the compound's biological properties, including its mechanisms of action and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 411.4 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | 4-Methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one |
| InChI Key | [To be added] |
| SMILES | [To be added] |
Antiproliferative Effects
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of 3,4,5-trimethoxyphenyl have shown promising results in inhibiting cell proliferation in MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines.
In one study, triazolylthioacetamides containing the 3,4,5-trimethoxyphenyl moiety demonstrated enhanced antiproliferative effects compared to their parent compounds. Notably, certain derivatives exhibited IC50 values in the nanomolar range against HeLa cells, indicating potent activity .
The biological activity of 4-methyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation. Its ability to bind to enzyme active sites can alter metabolic pathways crucial for tumor growth.
- Antioxidant Activity : The trimethoxybenzyl group is known for its antioxidant properties. This could help mitigate oxidative stress within cells and contribute to its anticancer effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at critical checkpoints (e.g., G2/M phase), leading to reduced cell proliferation and increased apoptosis in cancer cells.
Study on Anticancer Activity
A study conducted on a series of triazolylthioacetamides indicated that compounds containing the trimethoxyphenyl group exhibited significant inhibition of tubulin polymerization with IC50 values comparable to established chemotherapeutics like CA-4 (IC50 = 4.2 μM) . This suggests that the chromeno[8,7-e][1,3]oxazin-2-one derivatives could be explored further for their potential as anticancer agents.
Investigation into Mechanisms
Molecular docking studies have provided insights into how these compounds interact with tubulin at the colchicine-binding site. Such interactions are critical for understanding their mechanism of action and optimizing their structure for enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
